Cas no 1159812-52-8 (3-amino-3-(4-fluorophenyl)propanamide hydrochloride)

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical and chemical research. Its structure features a 4-fluorophenyl group and a propanamide backbone, making it a versatile intermediate for synthesizing bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound may serve as a key building block in the development of CNS-active agents or enzyme inhibitors due to its amine and amide functional groups. Its well-defined purity and consistent composition ensure reproducibility in experimental settings. Suitable for controlled reactions, it offers researchers a reliable substrate for medicinal chemistry and drug discovery workflows.
3-amino-3-(4-fluorophenyl)propanamide hydrochloride structure
1159812-52-8 structure
商品名:3-amino-3-(4-fluorophenyl)propanamide hydrochloride
CAS番号:1159812-52-8
MF:C9H12ClFN2O
メガワット:218.655784606934
MDL:MFCD10001401
CID:2662174
PubChem ID:53414715

3-amino-3-(4-fluorophenyl)propanamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-AMINO-3-(4-FLUOROPHENYL)PROPANAMIDE HYDROCHLORIDE
    • 3-Amino-3-(4-fluorophenyl)propanamide;hydrochloride
    • 3-amino-3-(4-fluorophenyl)propanamide hydrochloride
    • MDL: MFCD10001401
    • インチ: 1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
    • InChIKey: QFXJXFROLYQCQI-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=CC(=CC=1)C(CC(N)=O)N

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • トポロジー分子極性表面積: 69.1

3-amino-3-(4-fluorophenyl)propanamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-295863-0.05g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
0.05g
$515.0 2025-03-19
Enamine
EN300-295863-0.25g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
0.25g
$564.0 2025-03-19
Enamine
EN300-295863-2.5g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
2.5g
$1202.0 2025-03-19
Enamine
EN300-295863-5.0g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
5.0g
$1779.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01052259-1g
3-Amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95%
1g
¥4795.0 2023-02-28
Enamine
EN300-295863-1g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8
1g
$1142.0 2023-09-06
Enamine
EN300-295863-1.0g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
1.0g
$614.0 2025-03-19
Ambeed
A1088102-1g
3-Amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95%
1g
$698.0 2024-04-26
Enamine
EN300-295863-0.1g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
0.1g
$540.0 2025-03-19
Enamine
EN300-295863-0.5g
3-amino-3-(4-fluorophenyl)propanamide hydrochloride
1159812-52-8 95.0%
0.5g
$589.0 2025-03-19

3-amino-3-(4-fluorophenyl)propanamide hydrochloride 関連文献

3-amino-3-(4-fluorophenyl)propanamide hydrochlorideに関する追加情報

Introduction to 3-amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS No. 1159812-52-8) in Modern Chemical and Pharmaceutical Research

3-amino-3-(4-fluorophenyl)propanamide hydrochloride, identified by the chemical abstracts service number 1159812-52-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its amide functional group and a 4-fluorophenyl substituent, has garnered attention due to its structural features and potential biological activities. The hydrochloride salt form enhances its solubility, making it more amenable for various applications in drug discovery and molecular biology.

The structural motif of 3-amino-3-(4-fluorophenyl)propanamide hydrochloride consists of a propanamide backbone with a fluorine atom incorporated into the aromatic ring of the phenyl group. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of both an amine and a carboxamide group makes it a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored properties.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity. The fluorine atom in 4-fluorophenyl can modulate the pharmacokinetic profile of drug candidates by influencing lipophilicity and electronic distribution. This has led to extensive exploration of such compounds in the development of novel therapeutic agents. For instance, fluorinated phenyl rings have been incorporated into kinase inhibitors, antiviral drugs, and anti-inflammatory agents, demonstrating their potential in modulating enzyme activity and receptor binding.

3-amino-3-(4-fluorophenyl)propanamide hydrochloride has been investigated in several contexts, particularly as a building block for more complex molecules. Its amide functionality provides a site for further derivatization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has made it a valuable intermediate in synthetic chemistry, particularly for constructing heterocyclic scaffolds that are prevalent in biologically active compounds.

One of the most compelling aspects of 3-amino-3-(4-fluorophenyl)propanamide hydrochloride is its potential as an intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions play a crucial role in numerous cellular processes, making them attractive therapeutic targets. However, their large size and complex topology present significant challenges for drug design. Fluorinated amides like this compound have shown promise in disrupting these interactions by binding to specific pockets or residues on the target proteins.

Recent studies have highlighted the role of fluorinated phenyl groups in enhancing the binding affinity of drug candidates to their biological targets. The electron-withdrawing nature of fluorine can strengthen hydrogen bonding interactions and improve receptor recognition. For example, fluorinated aromatic compounds have been reported to exhibit higher potency against enzymes such as kinases and proteases compared to their non-fluorinated counterparts. This underscores the importance of incorporating fluorine atoms into drug-like molecules for optimizing their pharmacological properties.

The synthesis of 3-amino-3-(4-fluorophenyl)propanamide hydrochloride typically involves multi-step organic reactions, starting from commercially available precursors such as 4-fluorobenzoyl chloride and ammonia or ammonium hydroxide. The introduction of the amine group at the propanamide position is often achieved through reductive amination or nucleophilic substitution reactions. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.

In terms of applications, 3-amino-3-(4-fluorophenyl)propanamide hydrochloride has been explored as a precursor for more complex bioactive molecules. Its structural features make it suitable for further functionalization, enabling the creation of libraries of compounds for high-throughput screening (HTS). This approach has been widely used in academic and industrial settings to identify novel lead compounds with desired biological activities.

The compound's relevance extends beyond academic research; it has also found utility in industrial applications where precision chemical synthesis is required. Pharmaceutical companies often use such intermediates to streamline drug development pipelines by providing robust starting materials for large-scale production. The ability to efficiently synthesize 3-amino-3-(4-fluorophenyl)propanamide hydrochloride underscores its importance as a chemical building block.

From a computational chemistry perspective, 3-amino-3-(4-fluorophenyl)propanamide hydrochloride has been subjected to molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies help predict binding affinities and identify key residues involved in molecular recognition. Advanced techniques such as quantum mechanics (QM), molecular dynamics (MD), and docking simulations have been employed to gain insights into its pharmacophoric features.

The integration of computational methods with experimental data has accelerated the discovery process significantly. By leveraging computational tools, researchers can design analogs of 3-amino-3-(4-fluorophenyl)propanamide hydrochloride with improved properties before synthesizing them in the lab. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.

In conclusion, 3-amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS No. 1159812-52-8) represents a fascinating compound with diverse applications in chemical biology and drug discovery. Its unique structural features make it an excellent candidate for further exploration as an intermediate or lead compound for therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is likely to remain at the forefront of medicinal chemistry innovation.

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